molecular formula C13H10N4OS2 B3597106 5-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide

5-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide

Cat. No.: B3597106
M. Wt: 302.4 g/mol
InChI Key: ZZPDPPLODSJIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide is a complex organic compound that features a thiadiazole ring, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide typically involves the formation of the thiadiazole ring through cyclization reactions. One common method involves the reaction of thiosemicarbazide with a carboxylic acid derivative under acidic conditions to form the thiadiazole ring. The pyridine and thiophene rings are then introduced through subsequent coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, allowing for the modification of its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for different applications.

Scientific Research Applications

5-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide has a broad range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **5-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide shares structural similarities with other thiadiazole derivatives, such as 2-amino-5-mercapto-1,3,4-thiadiazole and 2,5-dimethyl-1,3,4-thiadiazole.
  • Pyridine derivatives: Compounds like 4-aminopyridine and 2,6-dimethylpyridine also share the pyridine ring structure.

Uniqueness

The uniqueness of this compound lies in its combination of the thiadiazole, pyridine, and thiophene rings, which confer distinct electronic and steric properties. This unique structure allows for specific interactions with molecular targets and enables its use in a wide range of applications, from medicinal chemistry to material science.

Properties

IUPAC Name

5-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS2/c1-8-6-10(7-19-8)11(18)15-13-17-16-12(20-13)9-2-4-14-5-3-9/h2-7H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPDPPLODSJIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
5-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
5-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide
Reactant of Route 4
5-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.